molecular formula C12H14N2O3 B1385164 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid CAS No. 884070-63-7

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid

Cat. No. B1385164
CAS RN: 884070-63-7
M. Wt: 234.25 g/mol
InChI Key: AARADTVSJJIALE-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative. It is a biochemical used for proteomics research . The molecular formula is C12H14N2O3 and the molecular weight is 234.25 g/mol .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, with a methoxy group attached at the 5-position and a butanoic acid group attached at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H14N2O3) and molecular weight (234.25 g/mol) .

Scientific Research Applications

Choleretic Activity

  • Research Finding: Some derivatives of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid exhibit significant choleretic activity, which in several cases surpasses the model compound and sometimes also exceeds that of dehydrocholic acid (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Anticancer Potential

Antibacterial and Antifungal Properties

  • Research Finding: Certain derivatives of this compound demonstrated effective antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents (Vasić, Penjisevic, Novaković, Sukalovic, Andric, & Kostic-Rajacic, 2014).

α-Glucosidase Inhibition

  • Research Finding: A series of this compound derivatives exhibited significant α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes (Menteşe, Baltaş, & Emirik, 2020).

Corrosion Inhibition

  • Research Finding: Benzimidazole derivatives, including this compound, have been studied for their effectiveness in inhibiting steel corrosion, indicating their potential use in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARADTVSJJIALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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